Cas no 636-98-6 (p-Iodonitrobenzene)

p-Iodonitrobenzene structure
p-Iodonitrobenzene structure
p-Iodonitrobenzene
636-98-6
C6H4NO2I
249.00546
MFCD00007299
39343
12495

p-Iodonitrobenzene Properties

Names and Identifiers

    • 1-Iodo-4-nitrobenzene
    • 4-Iodonitrobenzene
    • 4-iodo-nitro benzene
    • 4-Nitroiodobenzene
    • 4-nitrophenyliodide
    • Benzene,1-iodo-4-nitro
    • para-iodonitrobenzene
    • para-nitro iodo-benzene
    • p-Iodonitrobenzene
    • p-Nitroiodobenzene
    • p-Nitrophenyl iodide
    • 4-Iodo-1-nitrobenzene
    • 4-Nitro-1-iodobenzene
    • NSC 9794
    • 4-Nitrophenyl iodide
    • AM20040924
    • J-504806
    • FT-0618796
    • EINECS 211-272-7
    • 1-iodo-4-nitro-benzene
    • AKOS000120996
    • 1-Nitro-4-iodobenzene
    • 1-Iodo-4-nitrobenzene, 98%
    • STR06257
    • I0064
    • MFCD00007299
    • EN300-17392
    • InChI=1/C6H4INO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4
    • 4-Iodonitrobenzene-13C6
    • BCP14439
    • NSC-9794
    • p-iodo-nitro-benzene
    • SCHEMBL60337
    • NSC9794
    • 4-iodo-nitrobenzene
    • NS00035530
    • Q63399511
    • SCHEMBL13578687
    • 1-iodo-4-nitro-benzen;4-Iodo-1-nitrobenzene
    • ghl.PD_Mitscher_leg0.938
    • DTXSID7060914
    • A20880
    • 636-98-6
    • NH3N3MPW9D
    • 3-(4-Fluorophenoxy)benzylbromide
    • AC-22935
    • Benzene, 1-iodo-4-nitro-
    • Z56924538
    • AI3-08878
    • 30306-69-5
    • 1-Iodo-4-nitrobenzene,98%
    • pNitrophenyl iodide
    • 4Nitroiodobenzene
    • 4Iodonitrobenzene
    • pIodonitrobenzene
    • Benzene, 1iodo4nitro
    • pNitroiodobenzene
    • DTXCID1044019
    • DB-014512
    • STK335825
    • +Expand
    • MFCD00007299
    • SCCCFNJTCDSLCY-UHFFFAOYSA-N
    • 1S/C6H4INO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H
    • C1=C(C=CC(=C1)[N+](=O)[O-])I
    • 1100378

Computed Properties

  • 248.92900
  • 0
  • 0
  • 1
  • 248.928671
  • 10
  • 126
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 45.8

Experimental Properties

  • 2.72260
  • 45.82000
  • 1.663
  • Insoluble
  • 289 °C/772 mmHg(lit.)
  • 172.0 to 176.0 deg-C
  • Fahrenheit: 212 ° f
    Celsius: 100 ° c
  • Yellow powder.
  • Stable. Incompatible with strong bases, strong oxidizing agents.
  • Insoluble in water, soluble in ethanol and diethyl ether.
  • Light Sensitive
  • 1.8090

p-Iodonitrobenzene Security Information

p-Iodonitrobenzene Customs Data

  • 2904909090
  • China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

p-Iodonitrobenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 125 °C
Reference
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: 2241736-67-2 Solvents: Benzene ;  20 h, 90 °C
Reference
Functional Group Transposition: A Palladium-Catalyzed Metathesis of Ar-X σ-Bonds and Acid Chloride Synthesis
De La Higuera Macias, Maximiliano; et al, Journal of the American Chemical Society, 2018, 140(32), 10140-10144

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Chloroform-d ;  rt
Reference
C-H, Si-H and C-F abstraction with an extremely electron poor I(III) reagent
Tania; Sceney, Marcus; Barwise, Lachlan; White, Keith F.; Dutton, Jason L., ChemRxiv, 2023, 1, 1-12

p-Iodonitrobenzene Raw materials

p-Iodonitrobenzene Preparation Products

p-Iodonitrobenzene Related Literature